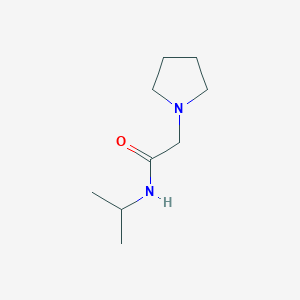![molecular formula C20H25N3O B7517870 N-[1-(2-methylphenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517870.png)
N-[1-(2-methylphenyl)ethyl]-4-phenylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-methylphenyl)ethyl]-4-phenylpiperazine-1-carboxamide, commonly known as MeOPP, is a synthetic compound that belongs to the piperazine family. It is a receptor agonist of the serotonin 5-HT1A and 5-HT2A receptors, and it has been extensively studied for its potential use in scientific research.
Wirkmechanismus
MeOPP acts as an agonist of the serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. It also has affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. MeOPP's mechanism of action is complex and not fully understood, but it is believed to involve the modulation of neurotransmitter release and the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
MeOPP has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular signaling pathways, and the activation of neurotrophic factors. It has also been found to have anxiolytic, antidepressant, and antipsychotic effects, as well as potential therapeutic effects in the treatment of drug addiction and alcoholism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MeOPP is its high potency and selectivity for the serotonin 5-HT1A and 5-HT2A receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one limitation of MeOPP is its potential for off-target effects, as it also has affinity for the dopamine D2 receptor and other receptors. Additionally, MeOPP's effects may vary depending on the dose and route of administration, which can complicate experimental design.
Zukünftige Richtungen
There are several potential future directions for research on MeOPP. One area of interest is the development of more selective and potent MeOPP analogs that can be used to study specific aspects of serotonin and dopamine signaling. Another area of interest is the investigation of MeOPP's potential therapeutic effects in the treatment of various psychiatric and neurological disorders, such as depression, anxiety, schizophrenia, and addiction. Additionally, further research is needed to elucidate the precise mechanisms of MeOPP's action and to better understand its potential for off-target effects.
Synthesemethoden
MeOPP is synthesized through the reaction of 1-(2-methylphenyl)ethylamine with 4-phenylpiperazine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure MeOPP.
Wissenschaftliche Forschungsanwendungen
MeOPP has been used in a variety of scientific research studies, including studies on the central nervous system, cardiovascular system, and gastrointestinal system. It has been found to have anxiolytic, antidepressant, and antipsychotic effects, and it has also been studied for its potential use in the treatment of drug addiction and alcoholism.
Eigenschaften
IUPAC Name |
N-[1-(2-methylphenyl)ethyl]-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-8-6-7-11-19(16)17(2)21-20(24)23-14-12-22(13-15-23)18-9-4-3-5-10-18/h3-11,17H,12-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLCCHZMEFWUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methylphenyl)ethyl]-4-phenylpiperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B7517789.png)



![N-ethyl-3-methoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B7517807.png)

![2-[(2-Methylphenyl)methylsulfonyl]pyridine](/img/structure/B7517821.png)
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7517838.png)

![4-(3-chlorophenyl)-N-[3-(dimethylamino)propyl]piperazine-1-carboxamide](/img/structure/B7517863.png)
![N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517865.png)
![3-(Benzimidazol-1-yl)-1-methyl-1-[(3-methylthiophen-2-yl)methyl]urea](/img/structure/B7517880.png)
![N-(2-cyanophenyl)-2-[[4-(3-ethylphenyl)-5-morpholin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7517887.png)
